
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBDB or "Eden" and is classified as a substituted phenethylamine.
作用機序
The exact mechanism of action of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood. However, it is believed to act as a serotonin releaser, which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone may produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone have been studied in animal models. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response. These effects may contribute to the compound's potential as an antidepressant and antianxiety agent.
実験室実験の利点と制限
One advantage of using 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone in laboratory experiments is its ability to selectively release serotonin. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is its potential for abuse. It is a controlled substance and must be handled with care to prevent misuse.
将来の方向性
There are several future directions for research on 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is its potential as a neuroprotective agent. Studies have shown that it may be useful in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Another area of interest is its potential as a treatment for depression and anxiety. Clinical trials are needed to determine its efficacy and safety in humans. Finally, research is needed to explore the mechanism of action of this compound in more detail, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its ability to selectively release serotonin makes it a useful tool for studying the role of serotonin in various physiological processes. Further research is needed to explore its potential as a neuroprotective agent and as a treatment for depression and anxiety.
合成法
The synthesis of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 2-butanone with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of the compound and is widely used in laboratories.
科学的研究の応用
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit serotonergic activity, which makes it a potential candidate for the development of new antidepressant and antianxiety drugs. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-10-17-16(12-13)19(15-6-4-3-5-7-15)18(21-17)11-9-14(2)20/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIISMMNKAIIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

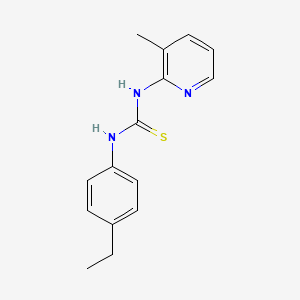

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
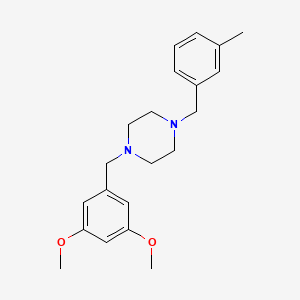

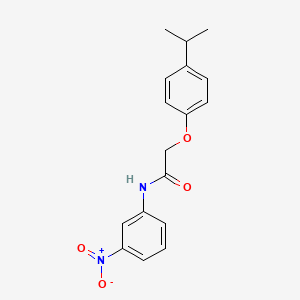
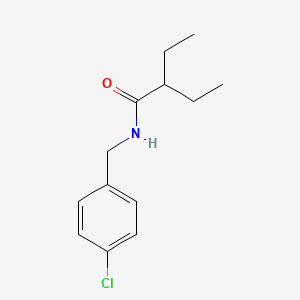
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
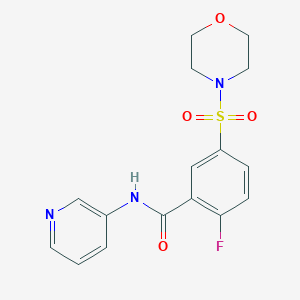
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)